molecular formula C10H10O B1361547 Crotonophenone CAS No. 495-41-0

Crotonophenone

Cat. No.: B1361547
CAS No.: 495-41-0
M. Wt: 146.19 g/mol
InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
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Description

Crotonophenone, also known as trans-crotonophenone, is an organic compound with the molecular formula C9H10O. It is a type of enone, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

Crotonophenone plays a significant role in biochemical reactions, particularly in organic synthesis and catalysis. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound is involved in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles such as indole in the presence of halogen bond donor catalysts . These interactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it has been shown to participate in the Michael addition reaction, impacting the charge transfer processes and reducing the reaction energy barrier . These effects can alter cellular metabolism and gene expression, influencing overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound acts as an electrophile in various reactions, forming covalent bonds with nucleophiles. In the presence of halogen bond donor catalysts, this compound undergoes a nucleophilic reaction, forming carbon-carbon bonds . This process involves charge transfer and proton transfer steps, which are essential for the reaction’s progression. The interaction with halogen bond donor catalysts enhances the charge transfer, reducing the energy barrier and facilitating the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental setups. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may influence cellular processes differently . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing certain biochemical reactions. At higher doses, it can lead to toxic or adverse effects. Studies have shown that this compound can cause dose-dependent changes in cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in reactions that form carbon-carbon bonds, which are crucial for metabolic processes. The interaction with halogen bond donor catalysts enhances the charge transfer during these reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The presence of halogen bond donor catalysts can affect the distribution of this compound, enhancing its transport to specific cellular compartments . These interactions are crucial for understanding the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular structures. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The presence of halogen bond donor catalysts can enhance the localization of this compound to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotonophenone can be synthesized through several methods. One common method involves the aldol condensation of acetone and benzaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, this compound can be produced using similar aldol condensation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZJBCWPIOHHN-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189392
Record name Phenyl propenyl ketone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-41-0, 35845-66-0
Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonophenone
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Record name Crotonophenone
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Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Record name 1-phenyl-2-buten-1-one
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Record name trans-1-Phenyl-2-buten-1-one
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Record name PHENYL PROPENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of crotonophenone?

A1: this compound, also known as 1-phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques. Studies have reported on its infrared (IR) [, , , , ], proton magnetic resonance (PMR/NMR) [, , , ], and electronic spectra []. These studies provide insights into its vibrational frequencies, proton environments, and electronic transitions, respectively.

Q3: How stable is this compound under various conditions?

A3: While specific stability studies under a wide range of conditions are limited in the provided research, this compound's reactivity in various chemical reactions offers some insight. For example, its participation in acid-catalyzed reactions, such as acetal formation with methanol in the presence of sulfuric acid [], suggests sensitivity to acidic conditions. Additionally, its use in microwave-enhanced radical reactions [] indicates stability at elevated temperatures under specific reaction conditions. Further research is needed to fully understand its stability profile.

Q4: What is the role of this compound in catalyzed reactions?

A4: this compound commonly acts as a Michael acceptor in organic synthesis [, ]. For instance, it reacts with indole in Michael additions, with reaction rates significantly enhanced by halogen-bond donor catalysts like iodine [] or bis(iodoimidazolium) compounds [].

Q5: Have computational methods been employed to study this compound?

A5: Yes, density functional theory (DFT) calculations have been used to investigate the nature of substituent effects on intramolecular hydrogen bonding in 3-amino-1-phenyl-2-buten-1-one derivatives []. Additionally, DFT played a crucial role in understanding the mechanism of halogen bond donor catalysts in Michael addition reactions involving this compound [].

Q6: How do structural modifications of this compound impact its reactivity?

A6: Research on related compounds, like 2'-hydroxychalcones, reveals that substituents on the phenyl ring can influence the compound's stability and interactions with metal ions []. Electron-withdrawing or electron-donating groups on the phenyl ring of this compound can alter its reactivity in reactions like the Pd-catalyzed aroylation with aroyl chlorides [].

Q7: What are some notable applications of this compound in synthetic chemistry?

A7: this compound serves as a valuable starting material in various synthetic transformations. It plays a crucial role in synthesizing trifluoromethylated multi-substituted alkenes through regio- and stereoselective Heck reactions [, ]. Additionally, its use in the synthesis of conjugated dienic thioketones, like 5,6-dihydro-2-phenyl-3-thiobenzoyl-2H-naphtho[1,2-b]thiin [], highlights its versatility in constructing complex sulfur-containing heterocycles.

Q8: Is there information available about the environmental impact of this compound?

A8: The provided research articles do not contain specific details on the environmental impact or degradation pathways of this compound. Assessing its potential environmental effects would require further investigation, including studies on its biodegradability, ecotoxicity, and potential for bioaccumulation.

Q9: What research tools and resources are commonly used in studying this compound and its derivatives?

A9: Research on this compound utilizes a range of techniques common to organic chemistry. These include:

  • Spectroscopy: IR, NMR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , , ]
  • Chromatography: Techniques like column chromatography are crucial for purification. []
  • Crystallography: X-ray crystallography provides detailed structural information. []
  • Computational Chemistry: DFT calculations are helpful in understanding reaction mechanisms and molecular properties. [, ]

Q10: What are some key historical milestones in the research of this compound?

A10: While specific historical milestones are not highlighted in the provided research, the early investigation of its metal complexes with cobalt(II), nickel(II), and copper(II) [] signifies its longstanding interest in coordination chemistry. The development of synthetic methodologies using this compound as a building block, such as the synthesis of 2-hydroxy-4,6-dimethoxythis compound from the plant Dysophylla stellata Benth [], marks important steps in natural product synthesis.

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